molecular formula C17H16N2O4 B401670 N-(2-cyanophenyl)-3,4,5-trimethoxybenzamide CAS No. 356529-25-4

N-(2-cyanophenyl)-3,4,5-trimethoxybenzamide

Cat. No.: B401670
CAS No.: 356529-25-4
M. Wt: 312.32g/mol
InChI Key: IAVZPCZYHOTTRJ-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-3,4,5-trimethoxybenzamide is a useful research compound. Its molecular formula is C17H16N2O4 and its molecular weight is 312.32g/mol. The purity is usually 95%.
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Properties

CAS No.

356529-25-4

Molecular Formula

C17H16N2O4

Molecular Weight

312.32g/mol

IUPAC Name

N-(2-cyanophenyl)-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C17H16N2O4/c1-21-14-8-12(9-15(22-2)16(14)23-3)17(20)19-13-7-5-4-6-11(13)10-18/h4-9H,1-3H3,(H,19,20)

InChI Key

IAVZPCZYHOTTRJ-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=C2C#N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=C2C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 1-L 3-necked round-bottom flask, was placed 2-aminobenzonitrile (20 g, 169.30 mmol, 1.00 equiv), ether (500 mL) and potassium carbonate (75 g, 542.65 mmol, 3.21 equiv). This was followed by the addition of 3,4,5-trimethoxybenzoyl chloride (40 g, 173.43 mmol, 1.02 equiv) in several batches at reflux. The mixture was stirred overnight at reflux. The resulting solution was cooled to room temperature. The reaction was then quenched by the addition of 500 mL of water. The solids were collected by filtration. This resulted in 22 g (42%) of N-(2-cyanophenyl)-3,4,5-trimethoxybenzamide as a yellow solid. MS (ESI) m/z 313 ([M+H]+).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

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